![molecular formula C21H19ClO6 B12795852 2-[2-[(1-Oxo-2-propenyl)oxy]ethoxy]ethyl 2-(4-chlorobenzoyl)benzoate CAS No. 82168-34-1](/img/structure/B12795852.png)
2-[2-[(1-Oxo-2-propenyl)oxy]ethoxy]ethyl 2-(4-chlorobenzoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 279-910-7 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of EINECS 279-910-7 involves specific synthetic routes and reaction conditions. The synthesis typically requires a series of chemical reactions, including the use of coupling agents, deprotonating agents, and silylating agents . The reaction conditions, such as temperature and time, are carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of EINECS 279-910-7 is scaled up using optimized reaction conditions to achieve high yields. The process involves the use of large-scale reactors and precise control of reaction parameters to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: EINECS 279-910-7 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
EINECS 279-910-7 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of complex molecules.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of EINECS 279-910-7 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity or function. These interactions can influence various biological processes, making the compound valuable for research and therapeutic applications .
Comparison with Similar Compounds
Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates (EINECS 279-632-6): These compounds are similar in their use as surfactants and have good surface activity and solubilizing properties.
Other EINECS-listed compounds: Various other compounds listed in the EINECS inventory share similar properties and applications.
Uniqueness: EINECS 279-910-7 stands out due to its specific chemical structure and the unique reactions it undergoes. Its versatility in scientific research and industrial applications highlights its importance compared to other similar compounds .
Properties
CAS No. |
82168-34-1 |
|---|---|
Molecular Formula |
C21H19ClO6 |
Molecular Weight |
402.8 g/mol |
IUPAC Name |
2-(2-prop-2-enoyloxyethoxy)ethyl 2-(4-chlorobenzoyl)benzoate |
InChI |
InChI=1S/C21H19ClO6/c1-2-19(23)27-13-11-26-12-14-28-21(25)18-6-4-3-5-17(18)20(24)15-7-9-16(22)10-8-15/h2-10H,1,11-14H2 |
InChI Key |
KBWZQMFOIHPJGO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCOCCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


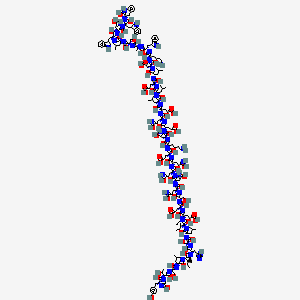
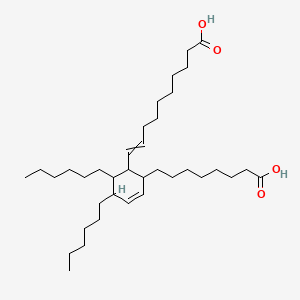
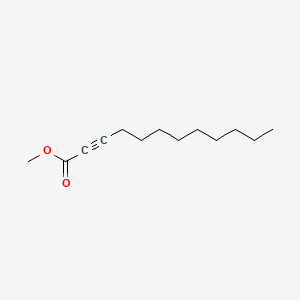

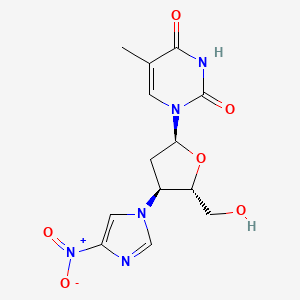
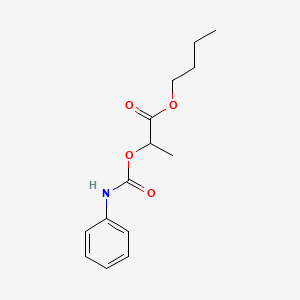
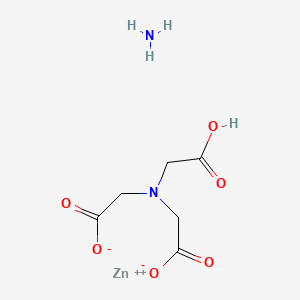



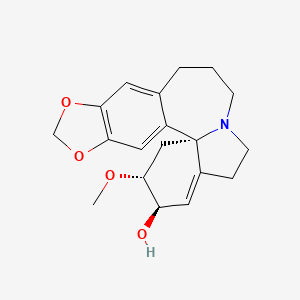
![1-Nitro-6b,7a,8,9-tetrahydrobenzo[1,12]tetrapheno[8,9-b]oxirene-8,9-diol](/img/structure/B12795843.png)
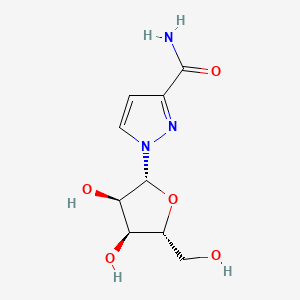
![Docosanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B12795854.png)
